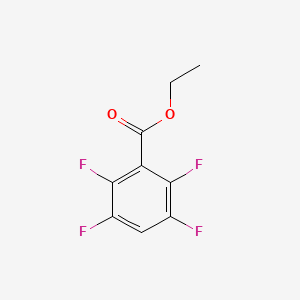

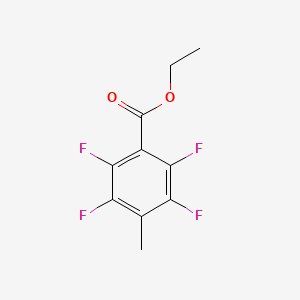

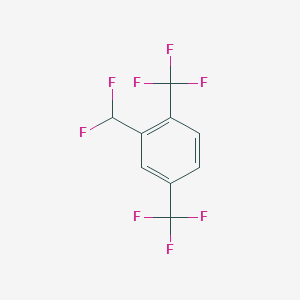

2,3,5,6-Tetrafluoro-4-methyl-benzoic acid ethyl ester, 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,5,6-Tetrafluoro-4-methylbenzoic acid is a chemical compound with the molecular formula C8H4F4O2 . It is a powder in physical form . The compound has a molecular weight of 208.11 .

Molecular Structure Analysis

The InChI code for 2,3,5,6-Tetrafluoro-4-methylbenzoic acid is 1S/C8H4F4O2/c1-2-4(9)6(11)3(8(13)14)7(12)5(2)10/h1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound has a melting point of 170-171°C .Aplicaciones Científicas De Investigación

Organic Synthesis

This compound can be used in organic synthesis . It can be used in the preparation of new ligands, combining an electron withdrawing group (C6F4) to tune the reactivity with an anchor group (CO2Me) for immobilization on supports .

Pharmaceutical Intermediate

It can be used as a pharmaceutical intermediate . This means it can be used in the production of various pharmaceutical drugs .

Protein Farnesyltransferase (FTase) Inhibition

This compound can be used in the preparation of novel inhibitors for protein farnesyltransferase (FTase) . Enzyme inhibition studies demonstrate a potency of 2.9 µM against FTase .

Geranylgeranyltransferase (GGTase) Inhibition

Similarly, it can also be used in the preparation of inhibitors for geranylgeranyltransferase (GGTase) . The potency against GGTase is 7.5 µM .

Reactions at the Benzylic Position

The compound can be involved in reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Research in Halogen Chemistry

Given its tetrafluoro structure, this compound can be used in research related to halogen chemistry .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds are often used in organic synthesis , suggesting that its targets could be a variety of organic molecules.

Mode of Action

It’s known that similar compounds are used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In these reactions, the compound could interact with its targets by donating or accepting electrons, leading to the formation of new bonds.

Biochemical Pathways

Given its potential use in organic synthesis , it could be involved in various biochemical pathways depending on the specific targets it interacts with.

Pharmacokinetics

It’s known that the compound is soluble in methanol , which could influence its absorption and distribution in a biological system.

Result of Action

Given its potential use in organic synthesis , it could lead to the formation of new organic compounds, which could have various effects at the molecular and cellular level.

Propiedades

IUPAC Name |

ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-3-16-10(15)5-8(13)6(11)4(2)7(12)9(5)14/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNOGENAYKTFAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C(=C1F)F)C)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrafluoro-4-methyl-benzoic acid ethyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid; 97%](/img/structure/B6341153.png)